molecular formula C7H6Cl2N2O B2631282 5-Amino-2,4-dichlorobenzamide CAS No. 26358-37-2

5-Amino-2,4-dichlorobenzamide

Cat. No.: B2631282
CAS No.: 26358-37-2
M. Wt: 205.04
InChI Key: APRTXLXKTLCGKJ-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring

Biochemical Analysis

Biochemical Properties

5-Amino-2,4-dichlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme nicotinamide N-methyltransferase (NNMT), where this compound acts as an inhibitor. This inhibition can lead to alterations in metabolic pathways, particularly those involving nicotinamide metabolism . Additionally, this compound has been observed to interact with certain proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy balance and metabolic flux . Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of NNMT, which leads to a decrease in the methylation of nicotinamide and subsequent alterations in metabolic pathways . Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and function. This binding can result in either inhibition or activation of these biomolecules, depending on the context of the interaction . Changes in gene expression induced by this compound further contribute to its molecular effects, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing energy expenditure and reducing fat accumulation . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential toxicity to vital organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. By inhibiting NNMT, this compound affects the methylation of nicotinamide, leading to changes in the levels of various metabolites . This inhibition can also influence other metabolic pathways, such as those involved in energy production and lipid metabolism . The interactions of this compound with enzymes and cofactors in these pathways further underscore its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The interactions with transporters and binding proteins are essential for the effective delivery and function of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2,4-dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid and 5-aminoaniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents that facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzene ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Amino-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-dichlorobenzamide is unique due to the presence of both amino and dichloro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRTXLXKTLCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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